
6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, also known as PCCA, is a compound with potential implications in various fields of research and industry. It has a CAS Number of 419558-95-5 and a linear formula of C18H22N2O3 .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O3 . This indicates that the molecule is composed of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Aplicaciones Científicas De Investigación
Versatile Scaffold in Medicinal Chemistry
6-(4-Phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid, due to its structural complexity, falls into a category of compounds that have been the focus of extensive research due to their potential applications in various therapeutic fields. The phenylpiperazine moiety, in particular, is recognized for its versatility as a scaffold in medicinal chemistry. It has been incorporated into derivatives that have reached late-stage clinical trials for the treatment of central nervous system (CNS) disorders, showcasing its "druglikeness" and potential beyond CNS applications. However, despite its proven potential, the phenylpiperazine scaffold is still predominantly associated with CNS applications, suggesting an underutilization in other therapeutic domains. The review by Maia, Tesch, and Fraga (2012) underscores the importance of exploring new research fields for N-phenylpiperazine derivatives, highlighting the possibility of diversifying the utility of this scaffold in medicinal chemistry (Maia, Tesch, & Fraga, 2012).
Biocatalyst Inhibition by Carboxylic Acids
Another aspect of research focuses on the inhibition effects of carboxylic acids on biocatalysts, an area that indirectly relates to the chemical's broader applications. Carboxylic acids, including cyclohex-3-ene-1-carboxylic acid derivatives, have been studied for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial for fermentative production processes. Understanding these effects is vital for developing strategies to enhance microbial resistance to these compounds, potentially improving the efficiency of biotechnological applications that involve carboxylic acids. Jarboe, Royce, and Liu (2013) have highlighted the need for metabolic engineering strategies to increase microbial robustness against such inhibitors, which can have implications for the industrial production of valuable chemicals from renewable resources (Jarboe, Royce, & Liu, 2013).
Propiedades
IUPAC Name |
6-(4-phenylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-7,15-16H,8-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQQDXNTKOUXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

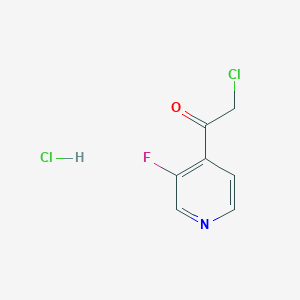
![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate](/img/structure/B2521566.png)
![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
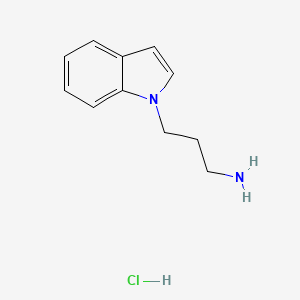

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
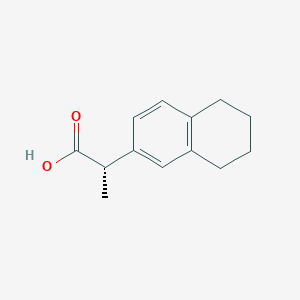
![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)
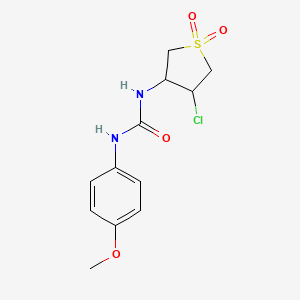
![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
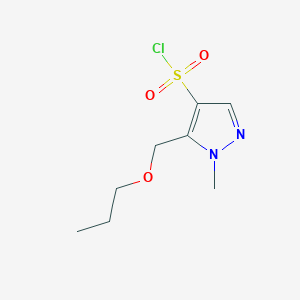
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)